![molecular formula C16H14BrN5 B2829662 5-(3-bromophenyl)-7-phenyl-4H,5H,6H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidine CAS No. 683798-92-7](/img/structure/B2829662.png)

5-(3-bromophenyl)-7-phenyl-4H,5H,6H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

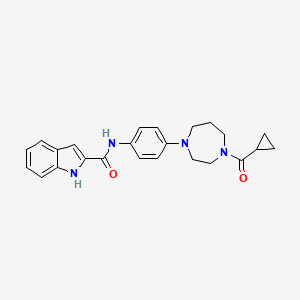

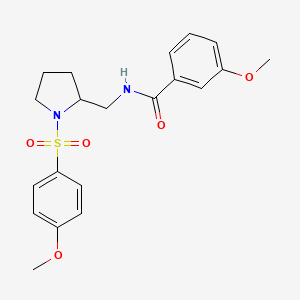

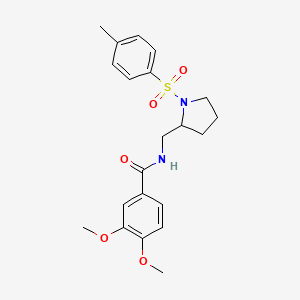

5-(3-bromophenyl)-7-phenyl-4H,5H,6H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the class of tetrazolopyrimidines. This compound is characterized by its unique structure, which includes a bromophenyl group and a phenyl group attached to a tetrahydrotetrazolo[1,5-a]pyrimidine core. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Wissenschaftliche Forschungsanwendungen

5-(3-bromophenyl)-7-phenyl-4H,5H,6H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidine has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential neuroprotective and anti-neuroinflammatory properties.

Medicine: Explored for its antiviral, anticancer, and antimicrobial activities.

Industry: Utilized in the development of new materials with specific electronic or optical properties.

Wirkmechanismus

Target of Action

The primary target of 5-(3-Bromophenyl)-7-phenyl-4,5,6,7-tetrahydrotetrazolo[1,5-a]pyrimidine is adenosine kinase (AK) . AK is the primary metabolic enzyme for adenosine (ADO), an endogenous homeostatic inhibitory neuromodulator .

Mode of Action

This compound acts as a non-nucleoside AK inhibitor . It inhibits AK, thereby selectively increasing ADO concentrations at sites of tissue trauma . This enhances the analgesic and anti-inflammatory actions of ADO .

Biochemical Pathways

The compound affects the adenosine metabolism pathway . By inhibiting AK, it prevents the phosphorylation of adenosine to adenosine monophosphate, thereby increasing the concentration of adenosine at sites of tissue injury and inflammation .

Result of Action

The inhibition of AK by this compound leads to an increase in adenosine concentrations at sites of tissue trauma, which in turn reduces cellular excitability . This results in analgesic and anti-inflammatory effects .

Safety and Hazards

Safety data sheets provide information about the potential hazards of a compound and the necessary safety precautions . For instance, it is advised to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

Zukünftige Richtungen

Future research could focus on the development of new pyrimidines as anti-inflammatory agents . Detailed SAR analysis and prospects together provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity . Moreover, the cytotoxic activity of the new synthesized tetrazolopyrimidine-6-carbonitrile compounds was investigated against HCT-116, MCF-7, MDA-MB-231 .

Biochemische Analyse

Biochemical Properties

For instance, a structurally similar compound, 4-amino-5-(3-bromophenyl)-7-(6-morpholino-pyridin-3-yl)pyrido[2,3-d]pyrimidine, has been shown to inhibit adenosine kinase (AK), a key enzyme involved in adenosine metabolism . This interaction increases adenosine concentrations at sites of tissue trauma, enhancing analgesic and anti-inflammatory actions .

Cellular Effects

The cellular effects of 5-(3-Bromophenyl)-7-phenyl-4,5,6,7-tetrahydrotetrazolo[1,5-a]pyrimidine are yet to be fully elucidated. Related compounds have been shown to influence various cellular processes. For example, 4-amino-5-(3-bromophenyl)-7-(6-morpholino-pyridin-3-yl)pyrido[2,3-d]pyrimidine has been found to reduce acute somatic nociception in animal models, suggesting potential effects on cell signaling pathways and gene expression .

Molecular Mechanism

It is known that pyrimidines and their derivatives can interact with various biomolecules at the molecular level . For instance, the aforementioned compound, 4-amino-5-(3-bromophenyl)-7-(6-morpholino-pyridin-3-yl)pyrido[2,3-d]pyrimidine, inhibits AK in a competitive manner with respect to adenosine and noncompetitively with respect to MgATP2− . This suggests potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Temporal Effects in Laboratory Settings

The temporal effects of 5-(3-Bromophenyl)-7-phenyl-4,5,6,7-tetrahydrotetrazolo[1,5-a]pyrimidine in laboratory settings are not well-documented. Related compounds have shown changes in their effects over time. For instance, the AK inhibitor ABT-702, which shares structural similarities with the compound , has been shown to reduce acute somatic nociception in mice .

Dosage Effects in Animal Models

The dosage effects of 5-(3-Bromophenyl)-7-phenyl-4,5,6,7-tetrahydrotetrazolo[1,5-a]pyrimidine in animal models are not well-studied. Related compounds such as ABT-702 have shown dose-dependent effects. For example, ABT-702 has been found to reduce acute somatic nociception in mice in a dose-dependent manner .

Metabolic Pathways

The metabolic pathways involving 5-(3-Bromophenyl)-7-phenyl-4,5,6,7-tetrahydrotetrazolo[1,5-a]pyrimidine are not well-understood. Pyrimidines are known to be involved in various metabolic pathways. For instance, they are key components of nucleic acids and are involved in the synthesis of DNA and RNA .

Transport and Distribution

It is known that pyrimidines and their derivatives can interact with various transporters and binding proteins .

Subcellular Localization

The subcellular localization of 5-(3-Bromophenyl)-7-phenyl-4,5,6,7-tetrahydrotetrazolo[1,5-a]pyrimidine is not well-studied. Related compounds have been found to localize in specific subcellular compartments. For example, the enzyme DHODH, which is involved in pyrimidine biosynthesis, is localized on the inner mitochondrial membrane in higher eukaryotes .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-bromophenyl)-7-phenyl-4H,5H,6H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidine typically involves multistep reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the condensation of 3-bromobenzaldehyde and phenylhydrazine to form an intermediate hydrazone. This intermediate can then undergo cyclization with a suitable reagent, such as ammonium acetate, under reflux conditions to yield the desired tetrazolopyrimidine compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, ensures the efficient production of high-quality this compound .

Analyse Chemischer Reaktionen

Types of Reactions

5-(3-bromophenyl)-7-phenyl-4H,5H,6H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted derivatives with various functional groups.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 4-(3-(4-Bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide

- 7-(3-Bromophenyl)-5-{[(pyridin-4-yl)methyl]amino}-3H-4lambda5-[1,2,4]triazolo[1,5-a]pyrimidin-4-ylium

Uniqueness

5-(3-bromophenyl)-7-phenyl-4H,5H,6H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidine is unique due to its specific combination of a bromophenyl group and a phenyl group attached to the tetrazolopyrimidine core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Eigenschaften

IUPAC Name |

5-(3-bromophenyl)-7-phenyl-4,5,6,7-tetrahydrotetrazolo[1,5-a]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14BrN5/c17-13-8-4-7-12(9-13)14-10-15(11-5-2-1-3-6-11)22-16(18-14)19-20-21-22/h1-9,14-15H,10H2,(H,18,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIFUUINQYFIGMS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC2=NN=NN2C1C3=CC=CC=C3)C4=CC(=CC=C4)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14BrN5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(furan-2-yl)-2-(4-methoxybenzenesulfonyl)ethyl]cyclohexanecarboxamide](/img/structure/B2829579.png)

![[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]methyl 9H-xanthene-9-carboxylate](/img/structure/B2829582.png)

![2-(2,4-dichlorophenoxy)-N-[(1,3-dioxoinden-2-ylidene)amino]acetamide](/img/structure/B2829589.png)

![2-chloro-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]benzamide](/img/structure/B2829591.png)

![3-(1H-Benzo[d][1,2,3]triazol-1-yl)-N'-(2-methoxybenzylidene)propanehydrazide](/img/structure/B2829592.png)

![N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide](/img/structure/B2829595.png)

![4-[benzyl(ethyl)sulfamoyl]-N-[(2Z)-6-methanesulfonyl-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2829596.png)

![N-[3-(6-iodoimidazo[1,2-a]pyridin-2-yl)phenyl]-2-furamide](/img/structure/B2829597.png)